13-Oxo-9E,11E-octadecadienoic acid
Overview
Description
13-OxoODE: (13-oxo-9Z,11E-octadecadienoic acid) is an octadecadienoic acid that can be isolated from the leaves of Artemisia argyiChinese mugwort or Ai Cao . Its chemical structure consists of an 18-carbon backbone with two double bonds (9Z,11E) and a ketone group at the 13th carbon position .
Preparation Methods
The synthesis of 13-OxoODE involves the conversion of 13-HODE (13-hydroxy-9Z,11E-octadecadienoic acid) to 13-OxoODE. This transformation occurs via a NAD±dependent dehydrogenase present in rat colonic mucosa . Unfortunately, specific synthetic routes and industrial production methods for 13-OxoODE are not widely documented.
Chemical Reactions Analysis
Reactions: 13-OxoODE can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary products depend on the specific reaction conditions. For example, reduction yields the alcohol form, while oxidation leads to the carboxylic acid derivative.
Scientific Research Applications
Chemistry: 13-OxoODE serves as a valuable tool for studying lipid metabolism and oxidative processes.
Biology: It may play a role in cell signaling and inflammation.
Medicine: Research suggests its involvement in vascular health and cell proliferation .
Mechanism of Action
Targets: 13-OxoODE activates (peroxisome proliferator-activated receptor alpha), a nuclear receptor involved in lipid metabolism and inflammation.
Pathways: It modulates gene expression related to lipid homeostasis and inflammation .
Comparison with Similar Compounds
Uniqueness: 13-OxoODE’s unique features lie in its specific double bond geometry (9Z,11E) and the ketone group at the 13th carbon.
Similar Compounds: Other related compounds include 13-HODE (its precursor) and other oxylipins derived from polyunsaturated fatty acids.
Properties
IUPAC Name |
(9E,11E)-13-oxooctadeca-9,11-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7+,15-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXAZBBVQSRKJR-KDFHGORWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C/C=C/CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298386 | |
Record name | 13-Oxo-9E,11E-octadecadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901298386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29623-29-8, 31385-09-8 | |
Record name | 13-Oxo-9E,11E-octadecadienoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29623-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 13-Oxo-9,11-octadecadienoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031385098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13-Oxo-9E,11E-octadecadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901298386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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